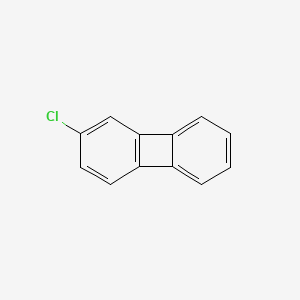

2-Chlorobiphenylene

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Chlorobiphenylene can be synthesized through several methods. One common method involves the chlorination of biphenylene using molecular chlorine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chlorobiphenylene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form various oxidation products.

Reduction Reactions: Reduction of this compound can lead to the formation of biphenyl and other reduced derivatives.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are often used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as 2-hydroxybiphenyl or 2-aminobiphenyl.

Oxidation: Products include various oxidized derivatives of biphenylene.

Reduction: Products include biphenyl and other reduced forms of the compound.

Applications De Recherche Scientifique

Chemical Properties and Background

2-Chlorobiphenylene (C12H9Cl) is part of a larger group of synthetic organic compounds known as polychlorinated biphenyls (PCBs). These compounds are characterized by the presence of chlorine atoms attached to biphenyl structures, which impact their chemical behavior and environmental persistence . The unique properties of this compound make it a subject of interest in various research fields.

Environmental Research Applications

1. Bioremediation Studies

- This compound has been studied for its potential in bioremediation processes. Research indicates that certain microorganisms can metabolize chlorinated biphenyls, leading to their degradation in contaminated environments. For instance, the use of specific bacterial strains has demonstrated the ability to transform this compound into less harmful compounds, highlighting its role in environmental cleanup efforts .

2. Toxicological Assessments

- The compound has been involved in toxicological studies assessing the effects of PCBs on human health and ecosystems. It is crucial for understanding the metabolic pathways and toxic effects associated with chlorinated biphenyls. Recent studies have shown that this compound can lead to the formation of toxic metabolites, which are significant for evaluating risks related to PCB exposure .

Analytical Chemistry Applications

1. Detection and Quantification

- This compound is used as a standard in analytical methods such as gas chromatography and mass spectrometry. Its distinct spectral characteristics allow for precise identification and quantification in environmental samples. The Raman spectra of this compound have been documented, providing a basis for its detection even at trace levels .

2. Development of Biosensors

- The compound has been explored in the design of biosensors aimed at detecting PCB contamination in various matrices. The integration of this compound into biosensors enhances their sensitivity and specificity, making them valuable tools for environmental monitoring .

Case Studies

Mécanisme D'action

The mechanism of action of 2-Chlorobiphenylene involves its interaction with various molecular targets. The chlorine atom in the compound can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis. The pathways involved depend on the specific reactions and conditions employed.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromobiphenylene: Similar structure with a bromine atom instead of chlorine.

2-Iodobiphenylene: Contains an iodine atom at the second position.

2-Fluorobiphenylene: Features a fluorine atom at the same position.

Uniqueness

2-Chlorobiphenylene is unique due to the specific reactivity imparted by the chlorine atom

Activité Biologique

2-Chlorobiphenylene (2-CBP) is a chlorinated aromatic compound that has garnered attention due to its environmental persistence and potential biological effects. This article reviews the biological activity of 2-CBP, focusing on its metabolism, toxicological properties, and the implications for human health.

Chemical Structure and Properties

This compound is a biphenyl derivative with one chlorine atom substituted at the second position. Its molecular formula is C12H9Cl, and it is part of a larger class of polychlorinated biphenyls (PCBs), which are known environmental pollutants.

Metabolism and Biodegradation

Microbial Degradation

Research indicates that certain bacteria can degrade 2-CBP, contributing to its mineralization in contaminated environments. A study identified Stenotrophomonas maltophilia GS-103, a bacterium capable of degrading 2-CBP, which also exhibits plant-growth promoting activity and antagonistic properties against pathogens . This highlights the potential for bioremediation strategies using microbial communities to mitigate the effects of 2-CBP pollution.

Radiation-Activated Degradation

Another study explored the degradation of 2-CBP using gamma radiation-activated persulfate systems. The results demonstrated effective mineralization of 2-CBP, suggesting that advanced oxidation processes could be employed in remediation efforts .

Toxicological Effects

In Vitro Studies

In vitro studies have shown that exposure to 2-CBP can alter cellular functions. For instance, it has been reported to affect neutrophil function and insulin release from pancreatic cells . These findings indicate that 2-CBP may disrupt endocrine functions and immune responses.

Metabolic Pathways

The metabolism of 2-CBP in human-relevant models has not been extensively studied; however, it is hypothesized that similar metabolic pathways to other chlorinated biphenyls may occur. Metabolites formed during degradation could include hydroxylated or dechlorinated products, which may exhibit different biological activities compared to the parent compound .

Table: Summary of Biological Activities Associated with this compound

Implications for Human Health

The potential for 2-CBP to disrupt biological processes raises concerns about its impact on human health. The alteration of immune responses and hormonal functions could contribute to various health issues, including reproductive disorders and immune dysfunctions. Given its persistence in the environment, continued research into its metabolic pathways and toxicological effects is essential.

Propriétés

IUPAC Name |

2-chlorobiphenylene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl/c13-8-5-6-11-9-3-1-2-4-10(9)12(11)7-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEVZHIJEFVYHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C2C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618634 | |

| Record name | 2-Chlorobiphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50558-21-9 | |

| Record name | 2-Chlorobiphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.